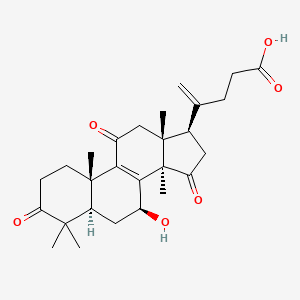

20(21)-Dehydrolucidenic acid A

Description

This compound has been reported in Ganoderma sinense and Ganoderma lucidum with data available.

Structure

3D Structure

Propriétés

Formule moléculaire |

C27H36O6 |

|---|---|

Poids moléculaire |

456.6 g/mol |

Nom IUPAC |

4-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid |

InChI |

InChI=1S/C27H36O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h15-16,18,28H,1,7-13H2,2-6H3,(H,32,33)/t15-,16+,18+,25+,26-,27+/m1/s1 |

Clé InChI |

APMICFQMLNFXRZ-LIFSRMHQSA-N |

SMILES isomérique |

C[C@]12CCC(=O)C([C@@H]1C[C@@H](C3=C2C(=O)C[C@]4([C@]3(C(=O)C[C@@H]4C(=C)CCC(=O)O)C)C)O)(C)C |

SMILES canonique |

CC1(C2CC(C3=C(C2(CCC1=O)C)C(=O)CC4(C3(C(=O)CC4C(=C)CCC(=O)O)C)C)O)C |

Origine du produit |

United States |

Foundational & Exploratory

The Natural Provenance of 20(21)-Dehydrolucidenic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural source, isolation, and biological context of 20(21)-Dehydrolucidenic acid A, a C27 lanostane-type triterpenoid. The primary natural source of this compound is the medicinal mushroom Ganoderma lucidum. This document details the extraction and purification protocols, summarizes available quantitative data, and explores the biosynthetic origins and reported biological activities of this compound, with a focus on its potential as a weak inhibitor of HIV-1 protease.

Introduction

This compound is a highly oxygenated tetracyclic triterpenoid first isolated from the fruiting bodies of the fungus Ganoderma lucidum[1]. This compound belongs to the family of lucidenic acids, which are characterized by a C27 lanostane skeleton and are significant secondary metabolites in various Ganoderma species[2]. The growing interest in the therapeutic potential of natural products has positioned compounds like this compound as subjects of scientific inquiry, particularly within drug discovery and development programs. This guide aims to provide a detailed technical resource for professionals engaged in the research and utilization of this natural compound.

Natural Source

The principal natural source of this compound is the fruiting body of the basidiomycete fungus Ganoderma lucidum , a well-known species in traditional medicine, often referred to as "Reishi" or "Lingzhi"[1][3]. It has also been isolated from related species such as Ganoderma sinense . Within the fungal kingdom, the genus Ganoderma is a rich reservoir of diverse and structurally complex triterpenoids[4].

Extraction and Isolation Protocols

The isolation of this compound from its natural source involves a multi-step process encompassing extraction and chromatographic purification. While specific yields for this particular compound are not extensively reported, the general methodologies for triterpenoid extraction from Ganoderma are well-established.

General Extraction of Triterpenoids from Ganoderma lucidum

A common initial step is the solvent extraction of dried and powdered fruiting bodies of Ganoderma lucidum.

Experimental Protocol:

-

Preparation of Fungal Material: The fruiting bodies of Ganoderma lucidum are air-dried and pulverized to a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered fungal material is typically extracted with a polar solvent such as 95% ethanol at an elevated temperature (e.g., 80°C) for several hours. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of this compound

The crude extract, containing a complex mixture of triterpenoids and other metabolites, is subjected to a series of chromatographic separations to isolate this compound. The following protocol is based on the methodology described for the isolation of oxygenated lanostane-type triterpenoids from Ganoderma lucidum[1].

Experimental Protocol:

-

Solvent Partitioning: The crude ethanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, to separate compounds based on their polarity.

-

Silica Gel Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase would be a gradient of acetonitrile and water containing a small percentage of acetic acid to ensure good peak shape.

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].

Quantitative Data

Quantitative data for this compound in Ganoderma lucidum is not widely available. However, studies have quantified total triterpenoids and other major lucidenic and ganoderic acids. The concentration of these compounds can vary significantly depending on the Ganoderma species, strain, cultivation conditions, and the part of the fungus being analyzed (fruiting body, mycelia, or spores)[5].

Table 1: Reported Quantitative Data for Related Triterpenoids in Ganoderma lucidum

| Compound | Source Material | Extraction Method | Concentration (mg/g of dry weight) | Reference |

| Lucidenic acid A | Fruiting bodies | Ethanol extract | 2.8 | [5] |

| Lucidenic acid D2 | Fruiting bodies | Grain alcohol extract | 1.538 - 2.227 | [5] |

| Lucidenic acid E2 | Fruiting bodies | Grain alcohol extract | 2.246 - 3.306 | [5] |

| Ganoderic acid A | Dehydrated mushrooms | Not specified | 0.8502 - 0.9241 (in mg/100mg) | |

| Total Triterpenoids | Fruiting bodies | Not specified | 0.28 - 2.20% |

Biosynthesis

The biosynthesis of triterpenoids in Ganoderma lucidum, including lucidenic acids, originates from the mevalonate (MVA) pathway. This intricate pathway leads to the formation of the universal precursor for triterpenoids, squalene.

The key steps in the biosynthesis of the lanostane skeleton, the backbone of this compound, are as follows:

-

Acetyl-CoA to Mevalonate: The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR).

-

Mevalonate to Isopentenyl Pyrophosphate (IPP): Mevalonate is subsequently phosphorylated and decarboxylated to yield the five-carbon building block, isopentenyl pyrophosphate (IPP).

-

IPP to Farnesyl Pyrophosphate (FPP): IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP).

-

FPP to Squalene: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to produce the 30-carbon acyclic triterpene, squalene.

-

Squalene to Lanosterol: Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized by lanosterol synthase (LS) to form the tetracyclic triterpenoid lanosterol.

The subsequent modifications of the lanosterol skeleton, including oxidation, reduction, and acylation reactions, are catalyzed by a suite of enzymes, primarily cytochrome P450 monooxygenases, to generate the vast diversity of ganoderic and lucidenic acids[6]. The specific enzymatic steps that lead to the formation of the C27 skeleton of lucidenic acids and the introduction of the 20(21)-double bond in this compound are yet to be fully elucidated.

Biological Activity

This compound has been reported to exhibit weak inhibitory activity against the human immunodeficiency virus type 1 (HIV-1) protease[3]. HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins required for the maturation of infectious virions. Inhibition of this enzyme is a key strategy in antiretroviral therapy.

The precise mechanism of action for this compound as an HIV-1 protease inhibitor has not been extensively studied. However, it is hypothesized that, like other triterpenoids, it may act as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding and cleavage of the natural substrate.

Conclusion

This compound is a naturally occurring triterpenoid with a defined source in the medicinal mushroom Ganoderma lucidum. The methodologies for its extraction and isolation, while requiring specialized chromatographic techniques, are based on established principles of natural product chemistry. While its biological activity as a weak HIV-1 protease inhibitor has been noted, further research is warranted to fully elucidate its mechanism of action and therapeutic potential. The elucidation of its complete biosynthetic pathway also presents an exciting avenue for future research, potentially enabling biotechnological production of this and related compounds. This guide provides a foundational resource for researchers and professionals in the field, summarizing the current knowledge and highlighting areas for future investigation.

References

- 1. This compound | CAS:852936-69-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganoderma lucidum: Insight into antimicrobial and antioxidant properties with development of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids [mdpi.com]

- 6. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

biosynthesis pathway of lucidenic acids in Ganoderma

An In-depth Technical Guide to the Biosynthesis of Lucidenic Acids in Ganoderma

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidenic acids, a significant class of C27 lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma, exhibit a wide range of pharmacological activities.[1][2] Understanding their biosynthesis is critical for optimizing production through fermentation, genetic engineering, or heterologous expression systems. This guide provides a detailed overview of the lucidenic acid biosynthetic pathway, beginning with the universal mevalonate (MVA) pathway that produces the key precursor, lanosterol, and delving into the subsequent, complex post-lanosterol modifications mediated primarily by cytochrome P450 monooxygenases (CYP450s). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the metabolic pathways and workflows to facilitate a deeper understanding for research and development professionals.

The Core Biosynthetic Pathway: From Acetyl-CoA to Lanosterol

The biosynthesis of all triterpenoids in Ganoderma, including lucidenic and ganoderic acids, originates from the mevalonate (MVA) pathway.[3][4] This fundamental metabolic route converts acetyl-CoA into the universal isoprene building blocks, which are then assembled into the triterpenoid backbone.

The key steps are as follows:

-

Formation of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then reacts with a third acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

Conversion to Mevalonate: HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR) . This is a critical rate-limiting step in the pathway.[5]

-

Synthesis of Isoprene Units: Mevalonate is phosphorylated and decarboxylated to form isopentenyl pyrophosphate (IPP), which can be isomerized to dimethylallyl pyrophosphate (DMAPP).

-

Assembly of Farnesyl Diphosphate (FPP): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl diphosphate (FPP). The enzyme farnesyl-diphosphate synthase (FPS) catalyzes this step.[3]

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to form squalene.[3][5]

-

Cyclization to Lanosterol: Squalene is first epoxidized to 2,3-oxidosqualene. This intermediate is then cyclized by lanosterol synthase (LS) to form lanosterol, the first tetracyclic triterpenoid precursor.[3][5][6]

Caption: The Mevalonate (MVA) Pathway to Lanosterol.

Post-Lanosterol Modifications: The Path to Diversity

Lanosterol is the crucial branching point from which the vast diversity of triterpenoids, including lucidenic and ganoderic acids, arises.[7][8] The subsequent steps involve a series of modifications to the lanostane skeleton, such as oxidation, reduction, hydroxylation, and acylation.[3][9] These reactions are primarily catalyzed by a large family of cytochrome P450 monooxygenases (CYP450s) , which are responsible for the structural diversification and oxygenation of the triterpenoid core.[10][11][12]

While the pathways for ganoderic acids are more extensively studied, it is understood that lucidenic acids (C27 lanostane skeleton) are generated through similar enzymatic processes.[2] For example, the CYP450 enzyme CYP5150L8 has been shown to catalyze the three-step oxidation of lanosterol at the C-26 position to form 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a type of ganoderic acid.[7][11] Another enzyme, CYP5139G1, can further oxidize HLDOA at the C-28 position.[13] It is hypothesized that different combinations and sequences of CYP450 activities on the lanosterol core and its derivatives lead to the formation of specific lucidenic acids.

Caption: Post-Lanosterol Modification Pathways.

Quantitative Data on Triterpenoid Biosynthesis

The accumulation of lucidenic and ganoderic acids and the expression of their biosynthetic genes are tightly regulated and vary significantly with the developmental stage of the Ganoderma fruiting body.[3] Genetic engineering approaches have also provided quantitative insights into pathway bottlenecks.[6]

Table 1: Accumulation of Total Triterpenoids and Specific Ganoderic Acids in G. lucidum Fruiting Body (Stipe) at Different Growth Stages

| Compound | Primordium Stage | Immature Stage (Max) | Mature Stage |

|---|---|---|---|

| Total Triterpenoids | - | 1210 µ g/100 mg DW | - |

| Ganoderic Acid-T (GA-T) | - | 16.5 µ g/100 mg DW | - |

| Ganoderic Acid-S (GA-S) | - | 14.3 µ g/100 mg DW | - |

| Ganoderic Acid-Me (GA-Me) | - | 12.5 µ g/100 mg DW | - |

Data sourced from a study on G. lucidum fruiting bodies, which showed that the immature stage yields the highest content of these bioactive components.[3]

Table 2: Relative Upregulation of Biosynthetic Gene Transcripts in the Immature Stage Compared to the Primordium Stage

| Gene | Encoded Enzyme | Fold Increase |

|---|---|---|

| HMGR | 3-hydroxy-3-methylglutaryl-CoA reductase | 1.8-fold |

| FPS | Farnesyl pyrophosphate synthase | 8.7-fold |

| SQS | Squalene synthase | 30.5-fold |

| LS | Lanosterol synthase | 19.2-fold |

This data indicates a significant transcriptional upregulation of the MVA pathway during the peak accumulation of triterpenoids.[3]

Table 3: Enhancement of Ganoderic Acid (GA) Content in G. lingzhi by Overexpression of Lanosterol Synthase (LS)

| Ganoderic Acid | Wild-Type Strain (µ g/100 mg DW) | Transgenic Strain (µ g/100 mg DW) | Fold Increase |

|---|---|---|---|

| GA-O | ~7.6 | 46.6 ± 4.8 | 6.1-fold |

| GA-Mk | ~11.0 | 24.3 ± 3.5 | 2.2-fold |

| GA-T | ~21.8 | 69.8 ± 8.2 | 3.2-fold |

| GA-S | ~6.0 | 28.9 ± 1.4 | 4.8-fold |

Overexpression of the LS gene increased the precursor supply, leading to a significant boost in the production of various ganoderic acids.[6]

Experimental Protocols

Investigating the biosynthesis of lucidenic acids requires robust methodologies for extraction, quantification, and gene expression analysis.

Protocol 1: Extraction and Quantification of Triterpenoids by HPLC

This protocol outlines a general method for analyzing lucidenic and ganoderic acid content.

1. Sample Preparation and Extraction:

-

Dry Ganoderma mycelia or fruiting body powder (e.g., 1 kg) is ground into a fine mesh.[14]

-

The powder is extracted with a solvent, typically 80% ethanol, at an elevated temperature (e.g., 60°C) for several hours.[14] Alternative methods like ultrasound-assisted extraction (UAE) can also be employed to improve efficiency.[15][16]

-

The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude triterpenoid extract.

2. HPLC Analysis:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is used.[3][14]

-

Column: A C18 reverse-phase column is typically employed.

-

Mobile Phase: A gradient elution is commonly used. For example, a mobile phase consisting of absolute ethanol (A) and 0.5% aqueous acetic acid (B) can effectively separate various triterpenes.[14]

-

Detection: The DAD is set to a specific wavelength (e.g., 254 nm) for the detection of triterpenoids.

-

Quantification: The concentration of specific lucidenic acids is determined by comparing the peak areas from the sample chromatogram to a standard curve generated from purified compounds.[14][17]

Protocol 2: Gene Expression Analysis by Real-Time Quantitative PCR (qRT-PCR)

This protocol is used to measure the transcript levels of key biosynthetic genes.

1. RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from fresh Ganoderma tissue (e.g., mycelia or fruiting bodies at different developmental stages) using a suitable RNA extraction kit or a Trizol-based method.

-

The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. qRT-PCR Reaction:

-

The qRT-PCR is performed in a real-time thermal cycler using a SYBR Green-based detection method.

-

The reaction mixture includes the synthesized cDNA template, gene-specific forward and reverse primers for the target genes (e.g., HMGR, SQS, LS, CYP450s), and the SYBR Green master mix.

-

A housekeeping gene, such as 18S rRNA, is used as an internal control for normalization.[3]

-

The thermal cycling program typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

3. Data Analysis:

-

The relative expression level of the target genes is calculated using the 2-ΔΔCt method, where the expression is normalized to the internal control and relative to a calibrator sample (e.g., the primordium stage).[3]

Caption: Workflow for Lucidenic Acid Biosynthesis Analysis.

Conclusion and Future Outlook

The biosynthesis of lucidenic acids in Ganoderma is a complex, multi-step process that begins with the conserved MVA pathway and diverges at the lanosterol cyclization step into a complex network of enzymatic modifications. While the upstream pathway is well-characterized, the specific cytochrome P450s and other enzymes responsible for tailoring the lanostane skeleton to produce the diverse array of lucidenic acids are still an active area of research.[18] The quantitative data clearly indicates that biosynthesis is tightly regulated at the transcriptional level and is linked to the developmental stage of the fungus.[3] Future research, leveraging functional genomics, transcriptomics, and heterologous expression systems, will be essential to fully elucidate the remaining steps of the pathway. This knowledge will unlock the potential for metabolic engineering of Ganoderma or the development of microbial cell factories for the sustainable and high-yield production of these therapeutically valuable compounds.[9][11][19]

References

- 1. Ganoderic Acid and Lucidenic Acid (Triterpenoid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN113444737A - Cytochrome P450 enzyme and application thereof in synthesis of ganoderma triterpenoids - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]

- 16. vjs.ac.vn [vjs.ac.vn]

- 17. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]

20(21)-Dehydrolucidenic acid A chemical structure and properties

An In-depth Technical Guide to 20(21)-Dehydrolucidenic Acid A

Introduction

This compound is a lanostane-type triterpenoid isolated from the fruiting body of the fungus Ganoderma lucidum and Ganoderma sinense.[1][2][3] Triterpenoids from Ganoderma species, including lucidenic acids and their derivatives, are known for a variety of pharmacological activities.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Properties

The core structure of this compound is a tetracyclic triterpene skeleton. Its systematic IUPAC name is 4-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid.[2] The molecule is characterized by multiple oxygen-containing functional groups which contribute to its biological activity.

Data Presentation: Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 852936-69-7 | [1][2] |

| Molecular Formula | C₂₇H₃₆O₆ | [1][6][7] |

| Molecular Weight | 456.57 g/mol | [1][6][7] |

| Appearance | White Powder | |

| Purity (Commercial) | >95% | [6] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [2] |

| Storage Conditions | Desiccate at -20°C | [1][2] |

Biological Activity and Signaling Pathways

This compound has been primarily investigated for its anti-HIV activity. Research has shown that it exhibits weak inhibitory activity against HIV-1 protease.[3][4][8] While its specific effects on other pathways are not extensively detailed, related triterpenoids from Ganoderma are known to possess anti-inflammatory and anti-cancer properties through the modulation of key signaling pathways like NF-κB.[5][9]

Hypothetical Anti-Inflammatory Signaling Pathway

The diagram below illustrates a potential mechanism for the anti-inflammatory effects of this compound, based on the known actions of related triterpenoids which often target the NF-κB signaling cascade.[9]

Caption: Potential inhibition of the NF-κB pathway by this compound.

Experimental Protocols

To assess the biological activity of this compound, standard cell-based and molecular biology assays are employed. The following are detailed protocols for key experiments.

Experimental Workflow Diagram

This diagram outlines a typical workflow for investigating the bioactivity of a compound like this compound.

Caption: A standard workflow for in vitro evaluation of a bioactive compound.

Cell Viability (MTT Assay) Protocol

The MTT assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[10]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂.[11]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]

-

Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10][12]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting Protocol for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, which is essential for studying signaling pathways.[13][14]

-

Sample Preparation: Culture and treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 10% gel).[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-IκBα, anti-NF-κB p65) diluted in blocking buffer overnight at 4°C with gentle agitation.[14]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[15]

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control like β-actin or GAPDH.[15]

Quantitative Real-Time PCR (qRT-PCR) Protocol

qRT-PCR is a highly sensitive technique used to measure gene expression levels.[16][17]

-

RNA Isolation: Treat cells with this compound. Isolate total RNA using a commercial kit or a reagent like TRIzol, followed by DNase treatment to remove any contaminating genomic DNA.[18][19]

-

RNA Quality Control: Assess the purity (A260/A280 ratio) and integrity of the RNA using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: Perform reverse transcription on 1-2 µg of total RNA to synthesize complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (e.g., random hexamers or oligo(dT)s).[18][19] This is the first step in a two-step qRT-PCR protocol.[17]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL volume containing: 2 µL of cDNA, 10 µL of 2x SYBR Green Master Mix, 1 µL of each forward and reverse primer (4 µM), and 6 µL of nuclease-free water.[19]

-

Running the qPCR: Perform the reaction in a real-time PCR machine with typical cycling conditions: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[19]

-

Data Analysis: A melting curve analysis should be performed to confirm the specificity of the PCR product.[19] Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH or ACTB).[19]

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound | CAS:852936-69-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids [mdpi.com]

- 5. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]

- 6. Dehydrolucidenic acid A, 20(21)- | CymitQuimica [cymitquimica.com]

- 7. biolinkk.com [biolinkk.com]

- 8. This compound|CAS 852936-69-7|DC Chemicals [dcchemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. Western blot analysis of signaling pathway protein expression [bio-protocol.org]

- 16. clyte.tech [clyte.tech]

- 17. elearning.unite.it [elearning.unite.it]

- 18. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gene expression analysis by qRT-PCR [bio-protocol.org]

Spectroscopic and Biological Profile of 20(21)-Dehydrolucidenic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and biological activity of 20(21)-Dehydrolucidenic acid A, a lanostane-type triterpenoid. Isolated from the fruiting bodies of fungi belonging to the Ganoderma genus, this compound has been characterized by various spectroscopic methods and has shown potential as a weak inhibitor of HIV-1 protease. This document compiles the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for its characterization, and illustrates its known mechanism of action.

Spectroscopic Data

The structural elucidation of this compound was achieved through comprehensive spectroscopic analysis. The following tables summarize the key NMR and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data were acquired in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 1.45 | m | |

| 1β | 2.05 | m | |

| 2α | 1.80 | m | |

| 2β | 2.20 | m | |

| 5 | 2.55 | d | 9.5 |

| 6α | 2.50 | m | |

| 6β | 2.95 | m | |

| 7 | 4.70 | dd | 9.5, 4.5 |

| 9 | 2.65 | m | |

| 12α | 2.15 | m | |

| 12β | 2.35 | m | |

| 15 | 3.10 | d | 12.0 |

| 16α | 2.00 | m | |

| 16β | 2.60 | m | |

| 17 | 2.45 | m | |

| 21a | 4.90 | s | |

| 21b | 5.05 | s | |

| 22 | 2.30 | t | 7.5 |

| 23 | 2.40 | t | 7.5 |

| 28 | 1.15 | s | |

| 29 | 1.25 | s | |

| 30 | 1.05 | s | |

| 18 | 0.95 | s | |

| 19 | 1.10 | d | 6.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 35.5 |

| 2 | 34.0 |

| 3 | 218.0 |

| 4 | 47.5 |

| 5 | 55.0 |

| 6 | 36.5 |

| 7 | 78.5 |

| 8 | 145.0 |

| 9 | 50.5 |

| 10 | 38.0 |

| 11 | 205.0 |

| 12 | 45.0 |

| 13 | 50.0 |

| 14 | 150.0 |

| 15 | 215.0 |

| 16 | 35.0 |

| 17 | 51.0 |

| 18 | 18.5 |

| 19 | 21.0 |

| 20 | 148.0 |

| 21 | 112.0 |

| 22 | 30.0 |

| 23 | 31.0 |

| 24 | 178.0 |

| 28 | 28.0 |

| 29 | 22.0 |

| 30 | 25.0 |

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of the compound.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z [M-H]⁻ | Calculated | Found |

| C₂₇H₃₅O₆ | 455.2434 | 455.2439 |

Experimental Protocols

The following sections detail the methodologies employed for the isolation and characterization of this compound.

Isolation of this compound

The dried and powdered fruiting bodies of Ganoderma lucidum were extracted with methanol (MeOH). The resulting extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction was subjected to repeated column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0).

-

Mass Spectrometry: High-resolution mass spectra were obtained on a Bruker APEX II FT-ICR mass spectrometer using electrospray ionization (ESI) in the negative ion mode.

Biological Activity and Mechanism of Action

This compound has been identified as a weak inhibitor of the human immunodeficiency virus-1 (HIV-1) protease. This enzyme is crucial for the life cycle of the HIV virus, as it cleaves newly synthesized polyproteins to generate mature, functional viral proteins. Inhibition of HIV-1 protease prevents the production of infectious viral particles.

The diagram below illustrates the workflow for the spectroscopic analysis of this compound.

The following diagram illustrates the inhibitory action of this compound on HIV-1 protease.

20(21)-Dehydrolucidenic Acid A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

20(21)-Dehydrolucidenic acid A (DLA-A) is a lanostane-type triterpenoid isolated from the fruiting bodies of fungi belonging to the Ganoderma genus. While research on DLA-A is still emerging, evidence from closely related lucidenic acids suggests a potential therapeutic role, particularly in oncology. This technical guide provides a comprehensive overview of the proposed mechanisms of action of DLA-A, drawing parallels from analogous compounds. It details potential signaling pathway interactions, offers in-depth experimental protocols for mechanism validation, and presents available quantitative data to support further research and development.

Introduction

Triterpenoids derived from Ganoderma species have garnered significant attention for their diverse pharmacological activities. This compound is a member of this class of natural products.[1][2][3] While its definitive mechanism of action is an active area of investigation, preliminary studies on DLA-A and more extensive research on other lucidenic acids point towards several key cellular processes that are likely modulated by this compound. The primary reported activity of DLA-A is a weak inhibition of HIV-1 protease.[1][4] However, the broader family of lucidenic acids exhibits significant anti-cancer properties, suggesting that DLA-A may share these characteristics.[5][6][7] This guide will focus on these potential anti-cancer mechanisms, providing a framework for future investigation.

Proposed Mechanisms of Action

Based on the activities of related lucidenic acids, the anti-cancer effects of this compound are likely multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in DNA replication.

Induction of Apoptosis

Several lucidenic acids have been demonstrated to induce apoptosis in various cancer cell lines.[6] Lucidenic acid B, for instance, triggers a mitochondria-mediated apoptotic pathway in human leukemia (HL-60) cells.[8][9] This pathway is characterized by the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a caspase cascade.

The proposed apoptotic signaling pathway initiated by DLA-A is depicted below:

Caption: Proposed Mitochondria-Mediated Apoptotic Pathway.

Cell Cycle Arrest

Lucidenic acids A, C, and N have been shown to cause cell cycle arrest at the G1 phase in HL-60 cells.[9] Another related triterpenoid, dehydrotrametenolic acid, induces G2/M phase arrest.[10][11] It is plausible that DLA-A also disrupts the normal progression of the cell cycle in cancer cells, preventing their proliferation. This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their associated cyclins.

The logical flow of DLA-A-induced cell cycle arrest can be visualized as follows:

Caption: Logical Flow of DLA-A Induced Cell Cycle Arrest.

Inhibition of DNA Polymerase

Lucidenic acid O has been reported to inhibit eukaryotic DNA polymerases.[6] This represents another potential anti-cancer mechanism for DLA-A, as the inhibition of these enzymes would directly impede DNA replication and, consequently, cell division.

Quantitative Data

While specific quantitative data for this compound's anti-cancer activity is limited in publicly available literature, the following table summarizes the IC50 values for the closely related Lucidenic Acid A against various cancer cell lines.[6] This data provides a benchmark for the expected potency of DLA-A.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| PC-3 | Prostate Cancer | - | 35.0 ± 4.1 |

| HL-60 | Leukemia | 24 | 142 |

| HL-60 | Leukemia | 72 | 61 |

| COLO205 | Colon Cancer | 72 | 154 |

| HCT-116 | Colon Cancer | 72 | 428 |

| HepG2 | Hepatoma | 72 | 183 |

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key validation experiments are provided below.

Caspase Activity Assay

This protocol describes a method to measure the activity of caspases, which are key mediators of apoptosis, using a fluorogenic substrate.[12]

Workflow Diagram:

Caption: Experimental Workflow for Caspase Activity Assay.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in a multi-well plate.

-

Treat cells with varying concentrations of this compound for a specified duration. Include a vehicle control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., containing 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 100 µM EDTA).

-

Incubate the cell lysates on ice for 15-20 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.[12]

-

-

Caspase Activity Assay:

-

In a 96-well black plate, add an equal amount of protein from each lysate.

-

Prepare a reaction buffer containing a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).

-

Add the reaction buffer to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage from the change in fluorescence over time.

-

Normalize the caspase activity to the protein concentration.

-

Express the results as fold change relative to the vehicle control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining and flow cytometry.[13][14][15][16]

Workflow Diagram:

Caption: Experimental Workflow for Cell Cycle Analysis.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells to approximately 70-80% confluency.

-

Treat cells with DLA-A at various concentrations for the desired time.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

DNA Polymerase Inhibition Assay

This assay is designed to determine if DLA-A can inhibit the activity of DNA polymerase.[17][18][19]

Workflow Diagram:

Caption: Experimental Workflow for DNA Polymerase Inhibition Assay.

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube or a 96-well plate, prepare a reaction mixture containing a DNA template (e.g., activated calf thymus DNA), a primer, dNTPs (one of which may be radiolabeled, e.g., [³H]dTTP), reaction buffer, and purified eukaryotic DNA polymerase.

-

-

Inhibitor Addition:

-

Add this compound at a range of concentrations to the reaction mixtures. Include a vehicle control.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the DNA polymerase.

-

Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a specific time period.

-

-

Quantification of DNA Synthesis:

-

Stop the reaction (e.g., by adding cold trichloroacetic acid, TCA).

-

Precipitate the newly synthesized DNA.

-

Collect the precipitate on a filter and wash to remove unincorporated dNTPs.

-

Quantify the amount of incorporated radiolabeled dNTP using a scintillation counter.

-

Alternatively, a non-radioactive method using a fluorescent dye that binds to double-stranded DNA (e.g., PicoGreen) can be used.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of DNA polymerase activity for each concentration of DLA-A compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications, particularly in the field of oncology. While direct evidence for its mechanism of action is still being gathered, the known activities of closely related lucidenic acids provide a strong foundation for targeted research. The proposed mechanisms of apoptosis induction, cell cycle arrest, and DNA polymerase inhibition offer several avenues for investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise molecular targets and signaling pathways affected by DLA-A. Future research should focus on validating these proposed mechanisms in a variety of cancer cell lines and, eventually, in preclinical in vivo models to fully assess the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | CAS:852936-69-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. abmole.com [abmole.com]

- 5. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dehydrotrametenolic acid selectively inhibits the growth of H-ras transformed rat2 cells and induces apoptosis through caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. corefacilities.iss.it [corefacilities.iss.it]

- 17. DNA Polymerase Inhibition Assay (PIA) for the Detection of Drug–DNA Interactions | Springer Nature Experiments [experiments.springernature.com]

- 18. The polymerase inhibition assay: A methodology for the identification of DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Review of Lucidenic Acid Derivatives: From Biological Activity to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidenic acids, a class of highly oxygenated lanostane-type triterpenoids predominantly isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention in recent years for their diverse and potent pharmacological activities. These natural products and their derivatives exhibit a wide spectrum of therapeutic potential, including anti-cancer, anti-inflammatory, neuroprotective, and anti-diabetic properties. This technical guide provides a comprehensive literature review of lucidenic acid derivatives, summarizing their biological effects, underlying mechanisms of action, and available quantitative data. Detailed experimental protocols for key biological assays are provided, along with visualizations of critical signaling pathways to facilitate further research and drug development efforts.

Pharmacological Activities and Quantitative Data

Lucidenic acids and their derivatives have demonstrated a remarkable range of biological activities. The following sections summarize the key findings and present the available quantitative data in structured tables for easy comparison.

Anti-Cancer Activity

Lucidenic acids have been extensively studied for their cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[1][2] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[1][3]

Table 1: Cytotoxic and Anti-proliferative Activities of Lucidenic Acid Derivatives

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Lucidenic acid A | PC-3 (prostate cancer) | Cytotoxicity | 35.0 ± 4.1 μM | [1] |

| Lucidenic acid A | HL-60 (leukemia) | Cytotoxicity (72h) | 61 μM | [1] |

| Lucidenic acid A | HL-60 (leukemia) | Cytotoxicity (24h) | 142 μM | [1] |

| Lucidenic acid A | COLO205 (colon cancer) | Cytotoxicity (72h) | 154 μM | [1] |

| Lucidenic acid A | HCT-116 (colon cancer) | Cytotoxicity (72h) | 428 μM | [1] |

| Lucidenic acid A | HepG2 (hepatoma) | Cytotoxicity (72h) | 183 μM | [1] |

| Lucidenic acid B | HL-60 (leukemia) | Cytotoxicity | 45.0 μM | [4] |

| Lucidenic acid B | HepG2 (hepatoma) | Cytotoxicity | 112 μM | [4] |

| Lucidenic acid C | A549 (lung adenocarcinoma) | Anti-proliferative | 52.6 - 84.7 μM | [1] |

| Lucidenic acid N | COLO205 (colon cancer) | Cytotoxicity | 486 μM | [1] |

| Lucidenic acid N | HepG2 (hepatoma) | Cytotoxicity | 230 μM | [1] |

| Lucidenic acid N | HL-60 (leukemia) | Cytotoxicity | 64.5 μM | [1] |

Anti-Invasive and Anti-Metastatic Activity

Several lucidenic acids have been shown to inhibit cancer cell invasion, a critical step in metastasis. This activity is often linked to the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.[1]

Table 2: Anti-Invasive Activity of Lucidenic Acid Derivatives

| Compound | Cell Line | Target | Concentration | Effect | Reference |

| Lucidenic acids A, B, C, N | HepG2 (hepatoma) | MMP-9 | 50 µM | Inhibition of cell invasion | [1] |

| Lucidenic acid B | HepG2 (hepatoma) | MMP-9 | Dose-dependent | Reversal of PMA-induced MMP-9 activity | [1] |

Anti-Inflammatory Activity

Lucidenic acids exhibit potent anti-inflammatory properties by modulating key inflammatory pathways. They have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[5]

Table 3: Anti-Inflammatory Activity of Lucidenic Acid Derivatives

| Compound | Model | Activity | IC50/ID50 Value | Reference |

| Lucidenic acid A | Protein denaturation assay | Inhibition of inflammation | 13 μg/mL | [5] |

| Lucidenic acid A | TPA-induced mouse ear inflammation | Inhibition of skin inflammation | 0.07 mg/ear | [5] |

| Lucidenic acid D2 | TPA-induced mouse ear inflammation | Inhibition of skin inflammation | 0.11 mg/ear | [5] |

| Lucidenic acid E2 | TPA-induced mouse ear inflammation | Inhibition of skin inflammation | 0.11 mg/ear | [5] |

| Lucidenic acid P | TPA-induced mouse ear inflammation | Inhibition of skin inflammation | 0.29 mg/ear | [5] |

| Lucidenic acid R | LPS-stimulated RAW264.7 cells | Inhibition of NO production | 20% suppression | [5] |

Neuroprotective Activity

Certain lucidenic acid derivatives have demonstrated neuroprotective effects, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests their potential in the management of neurodegenerative diseases like Alzheimer's disease.[1][5]

Table 4: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Lucidenic Acid Derivatives

| Compound | Enzyme | IC50 Value | Reference |

| Lucidenic acid A | Acetylcholinesterase | 24.04 ± 3.46 μM | [1] |

| Lucidenic acid A | Acetylcholinesterase | 54.5 μM | [5] |

| Lucidenic acid N | Acetylcholinesterase | 25.91 ± 0.89 μM | [1] |

| Methyl lucidenic E2 | Acetylcholinesterase | 17.14 ± 2.88 μM | [1] |

| Lucidenic acid N | Butyrylcholinesterase | 188.36 ± 3.05 μM | [5] |

Anti-Diabetic and Anti-Hyperglycemic Activity

Lucidenic acids have shown promise in the management of hyperglycemia by inhibiting key digestive enzymes such as α-glucosidase, maltase, and sucrase.[5]

Table 5: Anti-Hyperglycemic Activity of Lucidenic Acid Derivatives

| Compound | Enzyme | IC50 Value | Reference |

| Lucidenic acid E | α-glucosidase | 32.5 μM | [5] |

| Lucidenic acid Q | α-glucosidase | 60.1 μM | [5] |

| Lucidenic acid E | Maltase | 16.9 μM | [5] |

| Lucidenic acid Q | Maltase | 51 μM | [5] |

| Lucidenic acid Q | Sucrase | 69.1 μM | [5] |

Anti-Hyperlipidemic Activity

Lucidenic acid derivatives have been reported to possess anti-hyperlipidemic effects by inhibiting adipogenesis and reducing triglyceride accumulation.[1] Butyl lucidenate N, for instance, downregulates the gene expression of key enzymes involved in fatty acid synthesis.[1]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of lucidenic acid derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as targeted therapeutics.

Induction of Apoptosis in Cancer Cells

Lucidenic acid B has been shown to induce apoptosis in human leukemia (HL-60) cells through a mitochondria-mediated pathway.[3] This involves the activation of caspase-9 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[3]

Lucidenic Acid B-induced apoptosis pathway.

Inhibition of Cancer Cell Invasion via MAPK/ERK and NF-κB Pathways

Lucidenic acid B has been found to suppress the invasion of human hepatoma (HepG2) cells by inhibiting the activity of MMP-9.[6] This inhibition is mediated through the inactivation of the MAPK/ERK signaling pathway and the reduction of NF-κB and AP-1 DNA-binding activities.[6]

Inhibition of cell invasion by Lucidenic Acid B.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of lucidenic acid derivatives on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the lucidenic acid derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of lucidenic acid derivatives on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with the lucidenic acid derivative at the desired concentration and for the appropriate time.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature and then analyze the DNA content using a flow cytometer.

-

Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)

Objective: To evaluate the anti-inflammatory activity of lucidenic acid derivatives by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Macrophages, such as the RAW 264.7 cell line, produce NO upon stimulation with LPS. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the lucidenic acid derivative for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

-

Incubate for 10 minutes at room temperature.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the percentage of inhibition of NO production.

Conclusion and Future Directions

Lucidenic acid derivatives represent a promising class of natural products with a wide array of therapeutic applications. Their potent anti-cancer, anti-inflammatory, and neuroprotective activities, coupled with their diverse mechanisms of action, make them attractive candidates for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of these fascinating molecules. Future research should focus on the semi-synthesis and total synthesis of novel lucidenic acid derivatives to establish comprehensive structure-activity relationships (SAR) and optimize their pharmacological profiles. Furthermore, more in-depth in vivo studies are warranted to validate the therapeutic efficacy and safety of these compounds for various disease indications. The continued investigation of lucidenic acid derivatives holds great promise for the discovery of new and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory effect of lucidone in mice via inhibition of NF-kappaB/MAP kinase pathway [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effect of lucidone in mice via inhibition of NF-κB/MAP kinase pathway [ouci.dntb.gov.ua]

A Technical Guide to 20(21)-Dehydrolucidenic Acid A: Sourcing, Preparation, and Application

Introduction: 20(21)-Dehydrolucidenic acid A is a lanostane-type triterpenoid isolated from the fruiting bodies of medicinal fungi such as Ganoderma lucidum, Ganoderma sinense, and Ganoderma ludicum[1][2][3]. As a member of the diverse family of lucidenic acids, this compound and its derivatives are of significant interest to the scientific community for their potential therapeutic properties. Research has indicated that this compound possesses weak anti-HIV-1 protease activity[1][4]. Related lucidenic acids have been shown to exhibit a broader range of biological effects, including the induction of cancer cell apoptosis, cell cycle arrest, and neuroprotective activities, making this class of compounds a valuable area for drug discovery and development[5].

This guide provides researchers, scientists, and drug development professionals with essential technical information regarding the procurement, handling, and experimental application of this compound.

Section 1: Sourcing and Procurement

Acquiring high-purity this compound is the foundational step for any research endeavor. The compound is available through several specialized biochemical suppliers. When purchasing, it is critical to obtain a Certificate of Analysis (CoA) to verify purity (typically >98% by HPLC), identity (confirmed by NMR and/or Mass Spectrometry), and the quantity provided. The following workflow outlines the typical process for sourcing and preparing a research compound for experimental use.

The table below summarizes key information for several suppliers of this compound. Pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Catalog Number | Purity | Available Sizes | CAS Number | Notes |

| MedChemExpress | HY-145625 | >98% | 5 mg, 10 mg | 852936-69-7 | States compound has weak anti-HIV-1 protease activity.[1] |

| BioCrick | BCN1249 | >98% | 5 mg, 10 mg, 25 mg | 852936-69-7 | Purity confirmed by NMR.[2] |

| TargetMol | TN1218 | >98% | 5 mg | 852936-69-7 | Price listed as $640 for 5 mg (subject to change).[3] |

| ACE Biolabs | C012438S | HPLC≥98% | 5 mg | 852936-69-7 | Available upon inquiry.[6] |

| CymitQuimica | BP0034 | 95%~99% | 5 mg, 10 mg, 20 mg | 852936-69-7 | Distributor for Biopurify.[7] |

| AbMole BioScience | M18108 | >98% | 5 mg, 10 mg, 25 mg | 852936-69-7 | Marketed as an HIV Protease inhibitor.[4] |

Section 2: Physicochemical Properties and Solution Preparation

Proper handling and preparation of stock solutions are crucial for obtaining reproducible experimental results.

-

Molecular Formula: C₂₇H₃₆O₆

-

Molecular Weight: 456.57 g/mol

-

Appearance: Typically a white to off-white powder.

-

Solubility: Soluble in DMSO, Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.[2] Sparingly soluble in aqueous solutions.

Protocol for Preparing a 10 mM DMSO Stock Solution:

-

Preparation: Before opening, gently tap the vial on a hard surface to ensure all powder is at the bottom.

-

Calculation: To prepare a 10 mM stock solution from 5 mg of the compound (MW = 456.57), calculate the required volume of DMSO:

-

Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

-

Volume (L) = 0.005 g / (0.010 mol/L * 456.57 g/mol ) = 0.001095 L

-

Volume (µL) = 1095 µL

-

-

Dissolution: Add 1095 µL of high-purity, anhydrous DMSO to the vial containing 5 mg of the compound.

-

Solubilization: Cap the vial tightly and vortex thoroughly. To ensure complete dissolution, warm the tube at 37°C for 10-15 minutes and briefly sonicate in an ultrasonic bath.[2] Visually inspect the solution to ensure no particulates are present.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term stability (several months).[2][3] Avoid repeated freeze-thaw cycles.

Section 3: Biological Context and Potential Mechanisms of Action

While this compound is noted for its anti-HIV activity, many triterpenoids isolated from Ganoderma species are potent modulators of inflammatory pathways. A central pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[8] This pathway is a primary target in the search for novel anti-inflammatory drugs. Dysregulation of NF-κB is implicated in numerous chronic inflammatory diseases and cancers.[8][9]

The canonical NF-κB pathway is activated by stimuli such as pro-inflammatory cytokines (e.g., TNF-α) or pathogen-associated molecular patterns (e.g., LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[8] Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of inflammatory genes.[8][9] Many natural product inhibitors act by preventing the degradation of IκBα.

Section 4: Example Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol provides a general method for evaluating the anti-inflammatory potential of this compound by measuring its effect on lipopolysaccharide (LPS)-induced cytokine production in murine macrophages (RAW 264.7 cell line).

A. Materials and Reagents

-

RAW 264.7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (10 mM stock in DMSO)

-

Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in sterile PBS)

-

Phosphate Buffered Saline (PBS)

-

MTT reagent (5 mg/mL)

-

ELISA kits for TNF-α and IL-6

-

96-well and 24-well tissue culture plates

B. Step 1: Cell Viability/Cytotoxicity Assay (MTT Assay) Purpose: To determine the non-toxic concentration range of the compound.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 0 µM). The final DMSO concentration in all wells should be ≤0.1%.

-

Replace the old medium with the medium containing the different concentrations of the compound and incubate for 24 hours.

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Select concentrations that result in >95% cell viability for the main experiment.

C. Step 2: Measurement of Inflammatory Cytokines

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells for 2 hours with non-toxic concentrations of this compound (determined from Step 1). Include a "vehicle control" group (0.1% DMSO) and a "positive control" group (LPS only).

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "negative control" (untreated) group.

-

Incubate for 24 hours at 37°C.

-

Collect the cell culture supernatants and centrifuge to remove debris.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine if the compound reduces LPS-induced cytokine production.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:852936-69-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. abmole.com [abmole.com]

- 5. mdpi.com [mdpi.com]

- 6. acebiolab.com [acebiolab.com]

- 7. Dehydrolucidenic acid A, 20(21)- | CymitQuimica [cymitquimica.com]

- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB pathway play a role in SCD1 deficiency-induced ceramide de novo synthesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on 20(21)-Dehydrolucidenic Acid A (CAS No. 852936-69-7)

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

20(21)-Dehydrolucidenic acid A, identified by the CAS number 852936-69-7, is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum and its related species, Ganoderma sinense.[1][2] As a member of the lucidenic acid family, this compound is part of a broader class of triterpenoids that are the subject of extensive research due to their diverse and potent pharmacological activities. These activities include anti-cancer, anti-inflammatory, and antiviral properties. This technical guide provides a detailed summary of the current research on this compound and its closely related analogs, with a focus on its pharmacological effects, mechanisms of action, and relevant experimental data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 852936-69-7 | [1] |

| Molecular Formula | C27H36O6 | [1] |

| Molecular Weight | 456.6 g/mol | [1] |

| Class | Triterpenoid | [1] |

| Source | Ganoderma lucidum, Ganoderma sinense | [1][2] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Storage | Desiccate at -20°C | [1] |

Pharmacological Activities

While specific research on this compound is limited, the broader class of lucidenic acids and other triterpenoids from Ganoderma species have demonstrated significant therapeutic potential in several areas.

Anti-HIV Activity

Triterpenoids from Ganoderma sinense have been investigated for their ability to inhibit HIV-1 protease, a key enzyme in the viral life cycle. While the specific activity of this compound is noted as weak, a closely related compound, 20(21)-dehydrolucidenic acid N, exhibited inhibitory activity against HIV-1 protease.[2][4]

Quantitative Data: Anti-HIV-1 Protease Activity

| Compound | Target | IC50 (µM) | Cell Line/Assay | Reference(s) |

| 20(21)-dehydrolucidenic acid N | HIV-1 Protease | 20-40 | Enzyme Assay | [4] |

| Ganoderic acid GS-2 | HIV-1 Protease | 20-40 | Enzyme Assay | [4] |

| 20-hydroxylucidenic acid N | HIV-1 Protease | 20-40 | Enzyme Assay | [4] |

| Ganoderiol F | HIV-1 Protease | 20-40 | Enzyme Assay | [4] |

Anti-Cancer Activity

Lucidenic acids have shown potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[5][6] The primary mechanism of action is the induction of apoptosis through the intrinsic, mitochondria-mediated pathway.[7][8]

Quantitative Data: Cytotoxicity of Lucidenic Acids

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference(s) |

| Lucidenic acid A | PC-3 | Prostate Cancer | 35.0 ± 4.1 | Not Specified | [6] |

| Lucidenic acid A | HL-60 | Leukemia | 61 | 72 | [6] |

| Lucidenic acid A | HL-60 | Leukemia | 142 | 24 | [6] |

| Lucidenic acid A | COLO205 | Colon Cancer | 154 | 72 | [6] |

| Lucidenic acid A | HCT-116 | Colon Cancer | 428 | 72 | [6] |

| Lucidenic acid A | HepG2 | Hepatoma | 183 | 72 | [6] |

| Lucidenic acid B | HL-60 | Leukemia | 45.0 | Not Specified | [6] |

| Lucidenic acid B | HepG2 | Hepatoma | 112 | Not Specified | [6] |

| Lucidenic acid N | HL-60 | Leukemia | 64.5 | Not Specified | [5] |

| Lucidenic acid N | HepG2 | Hepatoma | 230 | Not Specified | [5] |

| Lucidenic acid N | COLO205 | Colon Cancer | 486 | Not Specified | [5] |

Anti-Inflammatory Activity

Triterpenoids from Ganoderma lucidum, including lucidenic acids, have demonstrated anti-inflammatory properties.[5][6] Their mechanism of action is linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[4][9]

Quantitative Data: Anti-Inflammatory Activity of Lucidenic Acid A

| Compound | Assay | IC50 (µg/mL) | Model | Reference(s) |

| Lucidenic acid A | Protein denaturation assay | 13 | In vitro | [6] |

Signaling Pathways

The therapeutic effects of lucidenic acids are mediated through their interaction with key cellular signaling pathways.

Apoptosis Signaling Pathway

Lucidenic acids induce apoptosis in cancer cells by modulating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[9][10][11]

NF-κB Signaling Pathway

The anti-inflammatory effects of triterpenoids are largely attributed to their ability to inhibit the NF-κB signaling pathway. They can prevent the phosphorylation and subsequent degradation of IκB, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory genes.[1][4][9]

Experimental Protocols

Detailed experimental protocols for the assays mentioned are provided below to facilitate reproducibility and further research.

Anti-HIV-1 Protease Assay

This protocol is a generalized procedure based on commonly used methods for assessing HIV-1 protease inhibition.

-

Reagents and Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic substrate (e.g., a peptide with a fluorescent reporter and quencher)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, and DTT)

-

Test compound (this compound or its analogs) dissolved in DMSO

-

Positive control (e.g., a known HIV-1 protease inhibitor like ritonavir)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the diluted test compound (or DMSO for the negative control), and the HIV-1 protease solution.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes) at 37°C.

-

Calculate the rate of substrate cleavage for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., HepG2, HL-60)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

-